molecular formula C8H7BrO3 B3418228 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol CAS No. 1216307-76-4

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

Cat. No.: B3418228
CAS No.: 1216307-76-4
M. Wt: 231.04 g/mol
InChI Key: QUUPGOJJLXJPRA-UHFFFAOYSA-N
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Description

Contextual Significance of Benzodioxin Derivatives in Organic Chemistry

The 1,4-benzodioxin (B1211060) ring system, a fusion of a benzene (B151609) ring and a 1,4-dioxin (B1195391) ring, is a key structural motif in a multitude of synthetic and naturally occurring compounds. Its derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, and antihypertensive properties. scirp.org The versatility of the benzodioxin core allows for functionalization at various positions, leading to a diverse library of compounds with fine-tuned pharmacological profiles. scirp.orgmdpi.com The introduction of a bromine atom and a hydroxyl group onto the benzodioxin framework, as seen in 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol, creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecules. researchgate.net

Historical Perspective on the Elucidation and Initial Synthetic Endeavors for this compound

The synthesis of the parent 2,3-dihydro-1,4-benzodioxin ring system has been a subject of chemical exploration for over a century. Early methods often involved the condensation of catechols with 1,2-dihaloethanes. The specific elucidation and synthesis of this compound is a more recent development, driven by the demand for novel building blocks in drug discovery programs.

Scope and Research Objectives of the Present Academic Review on this compound

This academic review aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are:

To detail the fundamental chemical and physical properties of the compound.

To explore the synthetic routes for its preparation, drawing on established methods for analogous benzodioxin derivatives.

To highlight its potential applications as a key intermediate in the synthesis of more complex molecules of scientific interest.

This review will adhere strictly to the outlined topics, providing a focused and scientifically rigorous examination of this compound.

Detailed Research Findings

The following tables summarize key data points for this compound and its immediate precursor, providing a quick reference for their fundamental properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Not explicitly stated in publicly available data
Melting Point Not explicitly stated in publicly available data
Boiling Point Not explicitly stated in publicly available data
Solubility Not explicitly stated in publicly available data

Table 2: Physicochemical Properties of 2,3-dihydro-1,4-benzodioxin-6-ol

PropertyValue
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol nih.gov
Appearance Not explicitly stated in publicly available data
Melting Point Not explicitly stated in publicly available data
Boiling Point Not explicitly stated in publicly available data
Solubility Not explicitly stated in publicly available data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUPGOJJLXJPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216307-76-4
Record name 7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol
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Synthetic Methodologies and Mechanistic Insights for 7 Bromo 2,3 Dihydro 1,4 Benzodioxin 6 Ol

Retrosynthetic Analysis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

A logical retrosynthetic analysis of the target compound, this compound, suggests a few plausible disconnection points. The primary disconnection would be at the ether linkages of the dioxin ring, leading back to a substituted catechol precursor. This is a common and effective strategy for the formation of the 2,3-dihydro-1,4-benzodioxin core.

The analysis would proceed as follows:

Disconnection of the Dioxin Ring: The C-O bonds of the 1,4-dioxin (B1195391) ring can be disconnected to reveal a catechol derivative and a two-carbon electrophile, typically a 1,2-dihaloethane. This leads to the key precursor, 4-bromo-benzene-1,2-diol.

Functional Group Interconversion: The hydroxyl group at the 6-position could be derived from a more stable or synthetically convenient precursor, such as a methoxy (B1213986) group or an amino group. For instance, 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (B2532546) could be a viable intermediate, which can be converted to the hydroxyl group via a Sandmeyer-type reaction. Similarly, a precursor with a methoxy group at the 6-position could be demethylated to yield the final product.

This retrosynthetic approach highlights the main challenges in the synthesis: the formation of the dihydrobenzodioxin ring from a suitably substituted precursor and the regioselective introduction of the bromo and hydroxyl substituents.

Established Synthetic Routes and Precursors to this compound

The established synthetic routes to substituted 2,3-dihydro-1,4-benzodioxins generally involve the formation of the heterocyclic ring as a key step, followed by or preceded by the introduction of the desired functional groups on the aromatic ring.

Cyclization Strategies from Catechol Derivatives for Dihydrobenzodioxin Core Formation

The most common method for constructing the 2,3-dihydro-1,4-benzodioxin core is the Williamson ether synthesis, involving the reaction of a catechol derivative with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644). This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl groups of the catechol, facilitating nucleophilic attack on the dihaloethane.

For the synthesis of the target molecule, a potential starting material would be 4-bromocatechol. The reaction would proceed as follows:

ReactantsReagents and ConditionsProduct
4-Bromocatechol, 1,2-DibromoethaneK₂CO₃, DMF, heat6-Bromo-2,3-dihydro-1,4-benzodioxin

This approach would yield the 6-bromo isomer. To obtain the desired 7-bromo isomer, one would need to start with 3-bromocatechol. The synthesis of 2,3-dihydrobenzo[b] scielo.brnih.govdioxine-5-carboxamide has been reported starting from 2,3-dihydroxybenzoic acid and 1,2-dibromoethane, demonstrating the feasibility of using substituted catechols for this cyclization nih.gov.

Regioselective Bromination Approaches to the Benzodioxin Scaffold

The regioselective bromination of the pre-formed 2,3-dihydro-1,4-benzodioxin-6-ol scaffold is another critical step. The directing effects of the hydroxyl and the ether groups of the dioxin ring will influence the position of bromination. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the ether oxygens of the dioxin ring are also activating and ortho-, para-directing.

Given the structure of 2,3-dihydro-1,4-benzodioxin-6-ol, the positions ortho and para to the hydroxyl group are at C5, C7, and C8. The position para to the hydroxyl group (C8) is already part of the dioxin ring fusion. The positions ortho to the hydroxyl group are C5 and C7. The ether linkage at the 1-position will also direct to the C8 and C6 positions, while the ether at the 4-position directs to the C5 position. The combined directing effects would favor substitution at the C5 and C7 positions.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) nih.gov. The use of elemental bromine with a catalyst, such as a metal catalyst or a Lewis acid like titanium(IV) chloride, can also achieve regioselective bromination, sometimes favoring the position ortho to a hydroxyl group google.comrsc.org.

SubstrateBrominating AgentConditionsLikely Product(s)
2,3-Dihydro-1,4-benzodioxin-6-olN-Bromosuccinimide (NBS)Acetonitrile, heatMixture of 5-bromo and 7-bromo isomers
2,3-Dihydro-1,4-benzodioxin-6-olBromine, TiCl₄DichloromethanePotentially enhanced selectivity for the 7-bromo isomer

Separation of the resulting isomers would likely be necessary.

Introduction and Functionalization of the Hydroxyl Moiety

An alternative strategy involves the introduction of the hydroxyl group at a later stage of the synthesis. For instance, starting from 2,3-dihydro-1,4-benzodioxin-6-amine, the amino group can be converted to a hydroxyl group. A common method for this transformation is the Sandmeyer reaction, where the amine is first diazotized with a nitrite (B80452) source in the presence of a strong acid, followed by decomposition of the diazonium salt in water to yield the phenol (B47542).

The synthesis of N-substituted derivatives from 2,3-dihydro-1,4-benzodioxin-6-amine has been reported, indicating that this amine is a readily accessible precursor scielo.brresearchgate.net. Bromination of this amine would likely occur at the position ortho to the strongly activating amino group, which is the 7-position. Subsequent conversion of the amino group to a hydroxyl group would then yield the target compound.

Plausible Synthetic Sequence:

Nitration of 2,3-dihydro-1,4-benzodioxin to introduce a nitro group at the 6-position.

Reduction of the nitro group to an amine, yielding 2,3-dihydro-1,4-benzodioxin-6-amine.

Bromination of the amine, which is expected to direct the bromine to the 7-position.

Diazotization of the resulting 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine followed by hydrolysis to give this compound.

Novel and Sustainable Synthetic Approaches for this compound

While specific novel and sustainable methods for the synthesis of this compound are not extensively reported in the literature, general advancements in catalytic and organocatalytic methods offer potential for more efficient and environmentally benign syntheses.

Catalytic and Organocatalytic Methods for Enhanced Efficiency

The development of catalytic methods for the formation of the dihydrobenzodioxin ring and for regioselective functionalization represents a key area for improving the synthesis of compounds like this compound.

While no specific organocatalytic methods for the direct synthesis of this compound have been detailed, the principles of organocatalysis could be applied to various steps, such as the regioselective bromination or the introduction of other functional groups that can be later converted to the hydroxyl group. The use of phase-transfer catalysts for the cyclization reaction could also enhance efficiency and reduce the need for harsh conditions.

Future research in this area may focus on developing catalytic systems that can achieve the desired transformations with higher selectivity, under milder conditions, and with reduced waste generation, aligning with the principles of green chemistry.

Flow Chemistry and Continuous Synthesis Techniques

While a specific continuous flow synthesis for this compound has not been extensively documented in publicly available literature, the core reactions involved in its batch synthesis are highly amenable to adaptation in flow chemistry systems. The primary advantages of employing flow chemistry include enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity.

A plausible continuous flow process for a precursor, such as 2,3-dihydro-1,4-benzodioxin-6-ol, would likely involve the reaction of a catechol derivative with a dihaloethane in the presence of a base, a classic Williamson ether synthesis. In a flow setup, streams of the catechol and the dihaloethane, along with a base solution, would be continuously pumped and mixed in a heated microreactor or packed-bed reactor. The precise control over temperature, pressure, and residence time afforded by flow reactors can significantly minimize the formation of byproducts often seen in batch processes.

For instance, a packed-bed reactor containing a solid-supported base, such as potassium carbonate on alumina, could facilitate the reaction and simplify the purification process by eliminating the need for a separate quenching and extraction step. The output from the reactor could then be passed through an in-line purification module, for example, a column with a suitable adsorbent, to isolate the desired product continuously.

The subsequent bromination step to yield this compound could also be integrated into a continuous flow system. A solution of the 2,3-dihydro-1,4-benzodioxin-6-ol precursor and a brominating agent, such as N-bromosuccinimide (NBS), could be introduced into a second flow reactor. The rapid mixing and precise temperature control in a microreactor would be particularly beneficial for this potentially exothermic electrophilic aromatic substitution reaction, ensuring high regioselectivity and minimizing over-bromination.

Table 1: Potential Parameters for Continuous Flow Synthesis

ParameterWilliamson Ether Synthesis (Hypothetical)Electrophilic Bromination (Hypothetical)
Reactants 1,2,4-Trihydroxybenzene, 1,2-Dichloroethane, Potassium Carbonate2,3-Dihydro-1,4-benzodioxin-6-ol, N-Bromosuccinimide
Solvent Dimethylformamide (DMF) or AcetonitrileAcetonitrile or Dichloromethane
Reactor Type Packed-bed reactor with solid-supported baseMicroreactor
Temperature 80-120 °C0-25 °C
Residence Time 5-20 minutes1-10 minutes
Pressure 1-5 bar1-5 bar

Mechanistic Investigations of Key Synthetic Transformations Involving this compound Precursors

The synthesis of this compound relies on two fundamental organic reactions: the formation of the dihydro-1,4-benzodioxin ring system and the subsequent electrophilic bromination of the aromatic ring.

The formation of the 2,3-dihydro-1,4-benzodioxin core is typically achieved through a Williamson ether synthesis. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the context of synthesizing a precursor like 2,3-dihydro-1,4-benzodioxin-6-ol from a catechol derivative (e.g., 1,2,4-trihydroxybenzene), the reaction is initiated by the deprotonation of two adjacent hydroxyl groups by a base, such as potassium carbonate, to form a more nucleophilic phenoxide. This dianion then undergoes a double SN2 reaction with a dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane. The reaction involves a backside attack by the nucleophilic oxygen on the electrophilic carbon of the dihaloethane, leading to the displacement of the halide leaving group and the formation of the six-membered dioxin ring. The concerted nature of the SN2 mechanism, where bond formation and bond breaking occur simultaneously, dictates the stereochemistry of the reaction, although for the formation of the achiral dioxin ring of the target molecule, this is not a primary concern.

The second key transformation is the regioselective electrophilic aromatic bromination of the 2,3-dihydro-1,4-benzodioxin-6-ol intermediate. This reaction is a classic example of electrophilic aromatic substitution. libretexts.org The hydroxyl and the ether oxygens of the benzodioxin ring are both activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance.

The mechanism involves the generation of an electrophilic bromine species. When using a reagent like N-bromosuccinimide (NBS), a source of electrophilic bromine is generated in situ. The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The position of the bromine addition is directed by the activating groups to the positions ortho and para to them. In the case of 2,3-dihydro-1,4-benzodioxin-6-ol, the hydroxyl group at position 6 and the ether oxygen at position 4 strongly activate the ring. The bromine will preferentially substitute at the position that is ortho to the hydroxyl group and meta to the ether oxygen, which is the 7-position, due to the powerful directing effect of the hydroxyl group. Finally, a base (which can be the solvent or the succinimide (B58015) anion) removes a proton from the carbon bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

Advanced Spectroscopic and Structural Characterization of 7 Bromo 2,3 Dihydro 1,4 Benzodioxin 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. A complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional correlation experiments, provides definitive evidence for the connectivity and substitution pattern of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shifts and Coupling Pattern Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display two singlets, a consequence of the tetrasubstituted benzene (B151609) ring, with chemical shifts influenced by the electronic effects of the bromine, hydroxyl, and dioxin ether oxygen atoms. The four protons of the ethylenedioxy group are expected to present as a singlet or a more complex multiplet pattern in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum would show eight distinct carbon signals. The chemical shifts of the aromatic carbons are diagnostic of their substitution, with the carbon atoms attached to the bromine and oxygen atoms exhibiting characteristic downfield shifts. The aliphatic carbons of the dioxin moiety would appear at higher field.

While specific experimental data for this compound is not widely available in public literature, the following table outlines the predicted chemical shifts based on the analysis of structurally related compounds such as 6-Bromo-1,4-benzodioxane. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2, 3 ~ 4.2-4.3 ~ 64-65
5 ~ 6.8-7.0 ~ 115-120
6 - ~ 140-145
7 - ~ 110-115
8 ~ 6.9-7.1 ~ 118-122
9 (C-O) - ~ 142-147
10 (C-O) - ~ 140-145

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unequivocally confirm the proposed structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this molecule, it would primarily confirm the coupling within the ethylenedioxy fragment if the protons are not chemically equivalent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aliphatic protons to their corresponding carbons and the aromatic protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the aromatic protons and the protons of the ethylenedioxy group.

Dynamic NMR Studies for Conformational Mobility (If Applicable)

The 1,4-dioxin (B1195391) ring can exist in different conformations, such as a half-chair or a twist-boat. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could provide insights into the conformational mobility of the dioxin ring in this compound. However, at room temperature, the interconversion is typically fast on the NMR timescale, leading to averaged signals. No specific dynamic NMR studies for this compound are currently reported in the literature.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Delineation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Table 2: Predicted HRMS Data for this compound

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br)
[M+H]⁺ 230.9651 232.9631

Note: These are predicted values based on the molecular formula C₈H₇BrO₃. uni.lu

Tandem Mass Spectrometry (MS/MS) for Complex Structural Interpretation

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. For this compound, characteristic fragmentation pathways would likely involve the loss of ethylene (B1197577) from the dioxin ring, as well as the loss of CO and Br radicals. Analysis of these fragmentation pathways would further corroborate the structure determined by NMR spectroscopy. While no specific MS/MS studies for this compound are publicly available, analysis of related compounds suggests these would be the expected fragmentation patterns. uni.lu

Infrared (IR) and Raman Spectroscopic Investigations of Functional Group Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the frequencies of absorbed or scattered light, specific functional groups and structural features of a molecule can be identified. For this compound, these techniques provide a detailed fingerprint of its molecular structure.

Analysis of Phenolic Hydroxyl Stretching and Bending Vibrations

The phenolic hydroxyl (-OH) group gives rise to characteristic vibrational bands in both IR and Raman spectra. The O-H stretching vibration is particularly prominent and sensitive to hydrogen bonding.

O-H Stretching (ν_OH_): In the IR spectrum, the O-H stretching vibration of phenols typically appears as a strong, broad band in the region of 3550–3200 cm⁻¹. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In dilute solutions where hydrogen bonding is minimized, a sharper, free-hydroxyl band can be observed around 3600 cm⁻¹.

O-H Bending (δ_OH_): The in-plane bending vibration of the phenolic O-H group is observed in the IR spectrum in the range of 1410–1310 cm⁻¹. This band is often coupled with other vibrations, making its assignment complex. Out-of-plane bending vibrations can also be observed at lower frequencies.

The following table summarizes the typical vibrational frequencies for phenolic hydroxyl groups.

Vibrational Mode Typical IR Frequency Range (cm⁻¹) Intensity Notes
O-H Stretch (H-bonded)3550 - 3200Strong, BroadThe broadness indicates intermolecular hydrogen bonding.
O-H Stretch (Free)~3600SharpObserved in dilute non-polar solvents.
O-H Bend (In-plane)1410 - 1310MediumCan couple with C-O stretching vibrations.

Halogen-Carbon Bond Vibrations and Aromatic Ring Modes

The presence of a bromine atom and a substituted benzene ring in this compound results in distinct vibrational signatures.

Carbon-Bromine (C-Br) Vibrations: The C-Br stretching vibration is expected to appear in the low-frequency region of the IR and Raman spectra. For bromo-aromatic compounds, this band typically falls within the 600–500 cm⁻¹ range. researchgate.net Its position can be influenced by the substitution pattern on the aromatic ring.

Aromatic Ring Modes: The benzene ring exhibits several characteristic vibrational modes:

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1625–1430 cm⁻¹ region. researchgate.net For 1,2,4,5-tetrasubstituted benzenes, characteristic bands are expected around 1590, 1490, and 1430 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are highly dependent on the substitution pattern and appear in the 900–675 cm⁻¹ region. For a molecule with two adjacent aromatic hydrogens, a strong band is expected around 820-800 cm⁻¹.

The table below outlines the expected vibrational frequencies for the C-Br and aromatic moieties.

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopy Intensity
Aromatic C-H Stretch3100 - 3000IR, RamanMedium to Weak
Aromatic C=C Stretch1625 - 1430IR, RamanStrong to Medium
Aromatic C-H o.o.p. Bend900 - 675IRStrong
C-Br Stretch600 - 500IR, RamanStrong to Medium

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

Determination of Unit Cell Parameters and Space Group

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in the public domain. Therefore, the exact unit cell parameters (a, b, c, α, β, γ) and the space group for this compound are not available.

However, analysis of related 1,4-benzodioxane (B1196944) derivatives often reveals monoclinic or orthorhombic crystal systems. researchgate.net For example, the crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone was solved in the monoclinic system. researchgate.net A definitive determination for the title compound would require experimental crystallographic analysis.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

Although a specific crystal structure is not available, the molecular structure of this compound allows for the prediction of its primary intermolecular interactions in the solid state.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding originating from the phenolic hydroxyl group. The hydroxyl hydrogen atom will act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. This would lead to the formation of chains or networks of molecules, significantly influencing the crystal packing and the physical properties of the compound. These interactions are a strong cohesive force in the solid state. researchgate.net

Halogen Bonding: The bromine atom on the aromatic ring can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the oxygen atoms of the hydroxyl or dioxin ring.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption pattern is characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the substituted benzene ring. Phenol (B47542) itself typically exhibits two main absorption bands in the UV region. cdnsciencepub.com The first, a primary band (B-band), appears around 210 nm, and the second, a secondary band (C-band), is found near 270-280 nm. cdnsciencepub.comdocbrown.info

The substituents on the benzene ring in this compound—the hydroxyl group, the bromine atom, and the fused dihydrodioxin ring—are all auxochromes that are expected to modify the absorption profile of the parent benzene chromophore.

The hydroxyl and ether oxygen atoms of the dioxin ring are electron-donating groups that typically cause a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity.

The bromine atom also acts as an auxochrome, influencing the electronic transitions.

Based on data from similarly substituted phenols, this compound is expected to show characteristic absorption maxima in the ultraviolet region, likely shifted to wavelengths longer than those of unsubstituted phenol. nih.govacs.org The exact λ_max_ values would be influenced by the solvent used for the measurement due to solvent-solute interactions.

The following table presents typical UV-Vis absorption data for phenol as a reference.

Compound Solvent λ_max 1 (nm) λ_max_ 2 (nm)
PhenolCyclohexane~210~270
Phenolate IonNaOH (aq)~235~287

Reactivity Profiling and Derivatization Strategies of 7 Bromo 2,3 Dihydro 1,4 Benzodioxin 6 Ol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol is a primary site for various chemical modifications, including etherification, esterification, and oxidation reactions.

Etherification and Esterification Reactions

The hydroxyl group can be readily converted into ethers and esters under standard conditions. Etherification is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. This method has been successfully applied in the synthesis of related 1,4-benzodioxane (B1196944) derivatives. For instance, the reaction of methyl 3,4,5-trihydroxybenzoate (B8703473) with an excess of 1,2-dibromoethane (B42909) using potassium carbonate as a base leads to the formation of the corresponding benzodioxane derivative. scirp.orgscirp.org

Esterification can be accomplished through reaction with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride (B1165640). The Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com Alternatively, milder conditions can be employed using coupling agents. For example, the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs involves an initial esterification of a hydroxybenzoic acid derivative. scirp.orgscirp.org These examples from related systems suggest that the phenolic hydroxyl of this compound can be effectively etherified and esterified to generate a diverse range of analogs.

Table 1: Examples of Etherification and Esterification Reactions on Related Phenolic Compounds
Starting MaterialReagents and ConditionsProductReference
Methyl 3,4,5-trihydroxybenzoate1,2-dibromoethane, K₂CO₃, acetone, refluxMethyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] nih.govwisc.edudioxine-6-carboxylate scirp.orgscirp.org
Carboxylic AcidAlcohol, Acid CatalystEster masterorganicchemistry.com
Salicylic AcidMethanol, H₂SO₄ (conc.), heatMethyl Salicylate youtube.com

Oxidation Reactions and Potential Formation of Quinone Methide Intermediates

The oxidation of phenols can lead to the formation of quinones or, in the case of phenols with a benzylic hydrogen, quinone methides. The oxidation of halophenols with reagents like potassium peroxydisulphate, often catalyzed by metal ions such as Cu²⁺, can yield halo-1,4-quinones. ias.ac.in Strong oxidizing agents like dichromate are also known to convert phenols to quinones. pearson.com

Substitution and Functionalization Reactions at the Bromine Moiety

The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide array of functional groups through various transition metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The bromine atom in this compound makes it a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl linkage. The reaction is catalyzed by a palladium complex in the presence of a base. nih.govorganic-chemistry.org This method is widely used for its mild conditions and tolerance of various functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.gov A palladium catalyst and a base are required for this transformation. wisc.edu

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. organic-chemistry.orgrsc.org This method is applicable to a wide range of amines, including heterocyclic amines. organic-chemistry.org

While specific examples for this compound are not extensively documented, the general applicability of these reactions to aryl bromides suggests their feasibility for derivatizing this scaffold. brynmawr.edumasterorganicchemistry.com The presence of the hydroxyl group may necessitate protection prior to or careful optimization of the reaction conditions to avoid side reactions.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedKey ReagentsReference
Suzuki-MiyauraOrganoboron compoundC-C (Aryl-Aryl)Pd catalyst, Base nih.govorganic-chemistry.org
HeckAlkeneC-C (Aryl-Vinyl)Pd catalyst, Base nih.govwisc.edu
SonogashiraTerminal AlkyneC-C (Aryl-Alkynyl)Pd catalyst, Cu(I) co-catalyst, Base wikipedia.org
Buchwald-HartwigAmineC-N (Aryl-Amino)Pd catalyst, Base organic-chemistry.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNA) offers another route to functionalize the aryl bromide. This reaction typically occurs via two main mechanisms: addition-elimination and elimination-addition (benzyne mechanism).

The addition-elimination mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org The nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the halide. libretexts.org For this compound, the electron-donating nature of the ether and hydroxyl groups would generally disfavor this pathway unless a strong nucleophile is used under harsh conditions.

The elimination-addition mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate through the action of a very strong base, such as sodium amide. masterorganicchemistry.com The nucleophile then adds to the benzyne, followed by protonation. This mechanism can lead to a mixture of regioisomers.

Formation of Organometallic Reagents (e.g., Grignard, Lithiation) and Subsequent Quenching Reactions

The bromine atom can be converted into an organometallic species, which can then be reacted with various electrophiles.

Grignard Reagent Formation: The reaction of the aryl bromide with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) can generate the corresponding Grignard reagent (R-MgBr). wisc.eduwikipedia.org This organomagnesium compound is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. organic-chemistry.orgresearchgate.net However, the presence of the acidic phenolic proton in this compound would be incompatible with Grignard reagent formation, as the Grignard reagent would be immediately quenched by the proton. Therefore, protection of the hydroxyl group would be a prerequisite for this synthetic route.

Lithiation and Quenching: Direct lithiation or lithium-halogen exchange can also be employed to generate an organolithium species. These are highly reactive nucleophiles that can be quenched with various electrophiles. For instance, lithiation of a related 1,4-benzodioxin-2-carboxylic acid at C(3) followed by reaction with ethyl chloroformate has been reported. Similar to Grignard reagents, organolithium compounds are strong bases and would be quenched by the acidic proton of the hydroxyl group, necessitating a protection strategy.

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzodioxin Ring System

The aromatic ring of this compound is activated towards electrophilic attack due to the presence of two electron-donating groups: the hydroxyl (-OH) group at the C-6 position and the ether linkages of the dihydrodioxin ring. Conversely, the bromine atom at the C-7 position is a deactivating group. The interplay of these substituents dictates the rate and orientation of electrophilic aromatic substitution reactions. The strong activating and ortho, para-directing nature of the hydroxyl group is the dominant influence, primarily directing incoming electrophiles to the C-5 position, which is ortho to the hydroxyl group.

Nitration and Sulfonation Studies

While specific studies detailing the nitration and sulfonation of this compound are not extensively documented in publicly available literature, the expected reactivity can be inferred from the electronic properties of the substituents.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring would likely proceed under standard nitrating conditions (e.g., HNO₃/H₂SO₄). The powerful directing effect of the C-6 hydroxyl group would strongly favor the substitution at the C-5 position, yielding 7-Bromo-5-nitro-2,3-dihydro-1,4-benzodioxin-6-ol.

Sulfonation: Similarly, sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) is expected to yield the corresponding sulfonic acid at the C-5 position. A related compound, 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, has been documented, indicating that sulfonation on this ring system is a viable transformation. uni.lu However, this derivative corresponds to substitution at the C-6 position of a precursor without the hydroxyl group, highlighting the importance of the specific substituent pattern.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are fundamental for introducing carbon substituents onto aromatic rings.

Friedel-Crafts Acylation: The presence of the activating hydroxyl group facilitates Friedel-Crafts acylation, typically conducted with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. This reaction is expected to show high regioselectivity for the C-5 position. The synthesis of related acylated products, such as 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroethanone, demonstrates the feasibility of introducing acyl groups onto this scaffold. synquestlabs.com This particular ketone suggests a chloroacetylation reaction has occurred.

Friedel-Crafts Alkylation: Alkylation reactions can be more challenging to control than acylations due to issues with polyalkylation and carbocation rearrangements. However, under carefully controlled conditions, alkyl groups can be introduced, again with a preference for the C-5 position.

Regioselectivity and Stereoselectivity in Derivatization of this compound

The outcomes of derivatization reactions are largely governed by the directing effects of the existing functional groups and the potential for creating stereocenters.

Influence of Directing Groups and Protecting Groups

The regiochemical outcome of substitutions on the this compound ring is a classic example of competing and reinforcing substituent effects.

Hydroxyl Group (-OH at C-6): As a powerful activating, ortho, para-directing group, it strongly favors substitution at its ortho positions (C-5 and C-7). Since C-7 is already substituted with bromine, it overwhelmingly directs incoming electrophiles to the C-5 position.

Bromo Group (-Br at C-7): This is a deactivating, yet ortho, para-directing group. It directs towards the C-6 and C-8 positions. Its deactivating nature is overcome by the activating hydroxyl group.

Dioxin Ether Oxygens: These are activating, ortho, para-directing groups that reinforce the activation of the benzene (B151609) ring.

The combined influence leads to a strong prediction of electrophilic attack at the C-5 position.

In many synthetic strategies involving complex benzodioxane structures, protecting groups are employed to manage reactivity. researchgate.net For the title compound, the C-6 hydroxyl group is a prime candidate for protection (e.g., as a methyl ether, benzyl (B1604629) ether, or silyl (B83357) ether). This modification would alter the directing effects; a protected hydroxyl group is still an ortho, para-director but its activating strength is modified, which can be a useful tool for achieving alternative substitution patterns if desired.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/Reaction Predicted Major Product
HNO₃/H₂SO₄ (Nitration) 7-Bromo-5-nitro-2,3-dihydro-1,4-benzodioxin-6-ol
H₂SO₄/SO₃ (Sulfonation) 7-Bromo-6-hydroxy-2,3-dihydro-1,4-benzodioxin-5-sulfonic acid
RCOCl/AlCl₃ (Acylation) 1-(7-Bromo-6-hydroxy-2,3-dihydro-1,4-benzodioxin-5-yl)alkan-1-one
RCl/AlCl₃ (Alkylation) 5-Alkyl-7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol

Chiral Derivatization and Resolution (If Applicable)

The this compound scaffold itself is achiral. Chirality can be introduced through derivatization. For instance, if the ethylenedioxy bridge of the dihydrodioxin ring is synthesized from a chiral diol, a chiral benzodioxane can be obtained. More commonly, derivatization of the aromatic ring or the hydroxyl group with a chiral reagent can lead to diastereomeric products that may be separable by standard techniques like chromatography. The synthesis of chiral diphosphines from related bromo-1,4-benzodioxane starting materials highlights the utility of this scaffold in asymmetric synthesis.

Synthesis of Complex Organic Intermediates and Scaffolds Derived from this compound

This compound and its close isomers serve as versatile building blocks for more complex molecules. The bromine atom is particularly useful as it allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. The hydroxyl group can be converted into other functionalities or used as a handle for attaching other molecular fragments.

Several derivatives have been synthesized from the core structure, showcasing its utility as a synthetic intermediate. These compounds are often precursors for pharmaceuticals, agrochemicals, and materials science applications.

Computational and Theoretical Investigations of 7 Bromo 2,3 Dihydro 1,4 Benzodioxin 6 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. DFT is a widely used method that calculates the electronic structure of a molecule to determine its properties. researchgate.net These calculations can elucidate various parameters that govern how a molecule interacts with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

While specific FMO data for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol is not available in the provided search results, a study on a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, calculated at the DFT/B3LYP level, provides illustrative values for FMO analysis. nih.gov

Table 1: Frontier Molecular Orbital Parameters for an Analogous Compound

Parameter Value (eV)
EHOMO -6.23
ELUMO -1.95
Energy Gap (ΔE) 4.28

Data for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, intended for illustrative purposes. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, particularly near the hydroxyl and ether oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO would be distributed over the molecule, indicating where it can accept electrons in a reaction.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a theoretical MEP analysis of this compound, one would expect to find the most negative potential (typically colored red) localized around the oxygen atoms of the hydroxyl and dihydrodioxin ring due to their high electronegativity and lone pairs of electrons. Regions of positive potential (typically colored blue) would be expected around the hydrogen atom of the hydroxyl group. The bromine atom would also influence the electrostatic potential distribution. Such a map provides a clear visual guide to the molecule's reactive sites.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. wisc.eduaiu.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. faccts.de A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net This energy reflects the stabilization resulting from the transfer of electron density from a filled donor NBO to an empty acceptor NBO.

For this compound, NBO analysis would provide insights into:

Hybridization: The hybridization of each atom in the molecule.

Bonding: The nature of the sigma (σ) and pi (π) bonds.

Hyperconjugation: Interactions between filled bonding orbitals and empty antibonding orbitals, which contribute to the molecule's stability. For example, the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C or C-O bonds.

Intramolecular Interactions: Potential hydrogen bonding between the hydroxyl group and the ether oxygen of the dihydrodioxin ring.

Computational methods can be used to calculate the bond dissociation energy (BDE) for various bonds within a molecule. The BDE is the energy required to break a specific bond homolytically. This information is crucial for predicting the weakest bond in the molecule and understanding its thermal stability and potential reaction pathways. For this compound, calculating the BDE for the C-Br, O-H, and C-O bonds would reveal their relative strengths and the likely sites for initial bond cleavage in chemical reactions.

Furthermore, reaction energetics for potential transformations of the molecule, such as oxidation of the hydroxyl group or substitution reactions on the aromatic ring, can be modeled. These calculations would determine the activation energies and reaction enthalpies, providing a theoretical basis for predicting the feasibility and outcomes of different reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its properties and function. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it behaves over time. nih.gov

The 2,3-dihydro-1,4-benzodioxin moiety is not planar. The six-membered dihydrodioxin ring can adopt different conformations, often described as a half-chair or a twisted-boat. The specific puckering of this ring is a key conformational feature.

A conformational analysis of this compound would involve systematically exploring the potential energy surface to identify the most stable conformations. This would include:

Ring Puckering: Determining the preferred conformation of the dihydrodioxin ring and the energy barriers between different puckered forms.

Rotational Isomerism: Investigating the rotation around the C-O bond of the hydroxyl group to find its most stable orientation relative to the rest of the molecule. This would also consider potential intramolecular hydrogen bonding between the hydroxyl proton and the adjacent ether oxygen, which could significantly influence the preferred conformation.

Molecular dynamics simulations could further be employed to study the dynamic behavior of the ring and the hydroxyl group at different temperatures, providing a more complete picture of the molecule's flexibility and conformational preferences over time.

Applications and Utility of 7 Bromo 2,3 Dihydro 1,4 Benzodioxin 6 Ol in Diverse Chemical Fields

Role as a Key Building Block in Complex Organic Synthesis (Excluding Pharmaceutical Drug Synthesis End Products)

The reactivity of the aromatic ring, coupled with the presence of the bromo and hydroxyl substituents, makes 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol a strategic starting material for the construction of more elaborate molecular architectures.

Synthesis of Advanced Polycyclic Systems

The dihydro-benzodioxin moiety is a structural component of various natural products and complex organic molecules. The presence of the bromine atom and a hydroxyl group on the this compound scaffold provides synthetic handles for the construction of fused ring systems. For instance, the principles of domino reactions, such as those promoted by Lewis acids like boron tribromide (BBr3), can be applied to create intricate tricyclic molecules. While not a direct example using this specific starting material, the methodology of BBr3-promoted stereoselective domino polycyclization highlights a pathway where halogenated aromatic compounds can undergo cyclization to form complex polycyclic structures with multiple stereogenic centers. nih.gov

Furthermore, the benzodioxin core can be incorporated into larger polycyclic systems, such as chromenone derivatives. The synthesis of compounds like 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one demonstrates how the benzodioxin unit can be appended to other heterocyclic systems, leading to complex polycyclic structures with potential applications in various fields of chemical research. nih.gov

Precursor to Fluorinated or Chiral Benzodioxin Derivatives

The strategic placement of the bromine atom on this compound allows for its substitution to introduce other functionalities, including fluorine atoms. The synthesis of fluorinated organic molecules is of significant interest due to the unique properties that fluorine imparts, such as increased metabolic stability and altered electronic characteristics. A variety of N-F fluorinating agents, such as N-fluoro-o-benzenedisulfonimide (NFOBS), have been developed for the fluorination of carbanions and other nucleophiles. bldpharm.com The hydroxyl group of this compound can be used to direct ortho-lithiation, creating a nucleophilic center that could potentially be fluorinated using such reagents.

The synthesis of chiral benzodioxin derivatives is another important application. Research has demonstrated the preparation of enantiomerically pure 7-hydroxy-2-substituted-2,3-dihydro-1,4-benzodioxin derivatives. nih.gov These methods often involve the use of chiral starting materials or chiral catalysts to achieve high enantioselectivity. The resulting chiral benzodioxin derivatives are valuable intermediates for the synthesis of complex, non-racemic molecules. For example, chiral epoxy alcohols can be synthesized and used as key intermediates in the total synthesis of complex natural products. sigmaaldrich.com

Applications in Materials Science

The structural rigidity and functional groups of this compound make it a promising candidate for the development of advanced materials with tailored properties.

Incorporation into Polymer Backbones and Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. arctomsci.com They are constructed from organic building blocks linked by strong covalent bonds. The hydroxyl and bromo functionalities on this compound could potentially be utilized to incorporate this unit into COF structures. For example, the hydroxyl group could be converted to other functionalities suitable for condensation reactions, a common method for COF synthesis. Benzoxazine-linked COFs, which share structural similarities with benzodioxins, have been synthesized and have shown antimicrobial activity. nih.gov This suggests that benzodioxin-containing monomers could also be viable building blocks for creating novel COFs with unique properties and applications in areas such as gas storage, separation, and catalysis.

Precursor for Advanced Functional Materials, including Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Organic molecules with extended π-conjugation and donor-acceptor groups often exhibit significant NLO properties. scbt.com The benzodioxin ring system can act as an electron-donating group, and the bromo- and hydroxyl- substituents on this compound can be modified to introduce electron-withdrawing or -donating groups, thereby tuning the NLO response. For instance, benzodioxole-containing chalcones and pyrazoline derivatives have been investigated for their NLO properties. scbt.com These studies demonstrate that the benzodioxin moiety can be a key component in the design of new NLO materials. The synthesis of polymers containing polar diacetylene chromophores has also led to materials with excellent quadratic NLO properties. By using this compound as a precursor, it is conceivable to synthesize novel polymers and chromophores with tailored NLO characteristics.

Utility in Analytical Method Development as a Reference Standard or Derivatizing Agent (for research purposes, not clinical diagnostics)

In the field of analytical chemistry, well-characterized compounds are essential for method development and validation.

This compound, due to its stable and well-defined chemical structure, has the potential to be used as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its availability from chemical suppliers indicates its utility in a laboratory setting for research purposes. scbt.com Brominated compounds, such as 4,4-dibromobiphenyl, have been successfully used as internal standards in chromatographic analyses to improve the accuracy of quantification. The presence of a bromine atom in this compound makes it a candidate for use as an internal standard, particularly in mass spectrometry-based detection where the isotopic signature of bromine can aid in identification. Furthermore, the synthesis of deuterated analogs of heterocyclic compounds is a common strategy for creating internal standards for metabolic studies, a principle that could be applied to this molecule.

Derivatization is a technique used in chromatography to improve the analytical properties of compounds, such as their volatility or detectability. The hydroxyl group of this compound can react with various derivatizing agents to form esters or ethers. Conversely, the entire molecule could potentially be used as a derivatizing agent itself. For example, after conversion of the hydroxyl group to a more reactive functionality, the brominated benzodioxin moiety could be attached to other molecules to enhance their detection by techniques such as electron capture detection (ECD) in GC, which is sensitive to halogenated compounds.

Catalytic Applications or Ligand Synthesis

The chemical scaffold this compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of ligands for biologically significant targets. While direct catalytic applications of the compound itself are not extensively documented, its true utility lies in its role as a precursor for synthesizing a variety of substituted benzodioxane derivatives that function as ligands, particularly in the field of medicinal chemistry. The strategic placement of the bromo and hydroxyl functional groups on the benzodioxin ring allows for a range of chemical modifications, making it a valuable starting material for creating libraries of compounds for screening and optimization.

The primary application of this compound in ligand synthesis is centered on its derivatization to produce molecules with high affinity and specificity for biological targets, such as enzymes. For instance, the broader class of 2,3-dihydro-1,4-benzodioxine derivatives has been investigated for the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors. nih.gov PARP1 is a crucial enzyme in the DNA repair pathway, and its inhibition is a validated strategy in cancer therapy. The synthesis of potent PARP1 inhibitors often involves the use of substituted benzodioxane cores, which act as ligands that bind to the enzyme's active site.

Furthermore, derivatives of the 2,3-dihydro-1,4-benzodioxin structure are utilized in the synthesis of compounds with potential anti-inflammatory, and antimicrobial activities. scirp.orgscielo.br These biological activities are often a consequence of the synthesized molecules acting as ligands for specific enzymes or receptors involved in these physiological processes.

The synthetic utility of the this compound scaffold is highlighted by the various chemical transformations that can be performed on its core structure. The bromo group can be functionalized through cross-coupling reactions, while the hydroxyl group can undergo etherification or esterification to introduce diverse substituents. These modifications are instrumental in tuning the electronic and steric properties of the final molecules, thereby optimizing their binding affinity and selectivity as ligands.

Starting MaterialReagents and ConditionsProductApplication of Product
2,3-dihydroxybenzoic acid1. H₂SO₄, MeOH, reflux; 2. 1,2-dibromoethane (B42909), K₂CO₃; 3. LiOH; 4. Mixed-anhydride method2,3-dihydro-1,4-benzodioxine-5-carboxamidePARP1 inhibitor ligand
N-2,3-dihydrobenzo nih.govnih.gov-dioxin-6-amine1. 4-methylbenzenesulfonyl chloride, 10% aq. Na₂CO₃; 2. 2-bromo-N-(substituted-phenyl)acetamides, LiH, DMF2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamidesEnzyme inhibitors (α-glucosidase)
Methyl 3,4,5-trihydroxybenzoate (B8703473)1,2-dibromoethane, K₂CO₃, acetone6,8-disubstituted-1,4-benzodioxaneIntermediate for anti-inflammatory and anticancer agents

Future Directions and Emerging Research Avenues for 7 Bromo 2,3 Dihydro 1,4 Benzodioxin 6 Ol

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry is a paramount goal in modern organic synthesis. mdpi.com For 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol, future research will likely prioritize the development of synthetic routes that are not only efficient but also environmentally benign. Traditional multi-step syntheses often generate significant chemical waste, highlighting the need for more atom-economical approaches. eurekaselect.comrsc.org

Key areas of exploration will likely include:

Tandem or Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially would streamline the synthesis of the target molecule. nih.govnih.gov For instance, a tandem reaction could involve the formation of the dioxin ring followed by in-situ bromination.

Use of Greener Reagents and Solvents: Future syntheses will aim to replace hazardous reagents and solvents with more sustainable alternatives. This could involve the use of enzymatic catalysts or reactions in aqueous media. capes.gov.br

A comparison of traditional versus potential green synthetic approaches is highlighted in the table below.

MetricTraditional SynthesisFuture Sustainable Synthesis
Atom Economy Lower, due to byproductsHigher, maximizing atom incorporation eurekaselect.com
Number of Steps Often multi-stepFewer steps through tandem reactions nih.gov
Reagents Stoichiometric, often hazardousCatalytic, greener alternatives
Solvents Often chlorinated or volatile organicsWater, ionic liquids, or solvent-free

Exploration of Novel Reactivity Patterns and Selective Transformations

The bromine atom and the hydroxyl group on the aromatic ring of this compound are key functional handles that can be exploited for novel chemical transformations. Future research is expected to move beyond simple modifications and explore more complex and selective reactivity.

Cross-Coupling Reactions: The bromo-substituent is an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.govwikipedia.orgnih.govyoutube.com These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially new biological activities.

Directed Ortho-Metalation: The hydroxyl group could be used to direct metalation to the adjacent carbon atom, enabling the introduction of new functional groups with high regioselectivity.

Selective Functionalization: Investigating the selective functionalization of either the aromatic or the dihydro-dioxin ring will be a key area of research. rsc.orgipb.pt This could involve electrophilic aromatic substitution or reactions on the aliphatic portion of the molecule.

The potential for selective transformations opens up a vast chemical space for the derivatization of this scaffold.

Integration of Advanced Computational and Experimental Methodologies for Rational Compound Design

The synergy between computational chemistry and experimental synthesis is a powerful tool for the rational design of new molecules with desired properties. rsc.org For this compound, this integrated approach can accelerate the discovery of new derivatives with enhanced biological or material properties.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the parent compound and its derivatives. nih.govnih.govnih.govmdpi.comnih.gov This can help in understanding the structure-activity relationships and in prioritizing synthetic targets.

Molecular Docking: For biological applications, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with specific protein targets. nih.govresearchgate.net This in silico screening can guide the design of more potent and selective inhibitors.

Predictive Modeling: Machine learning algorithms can be trained on experimental data to predict the properties of new, unsynthesized compounds, further streamlining the design process. nih.gov

The table below illustrates the potential impact of integrating computational and experimental approaches.

Research PhaseTraditional ApproachIntegrated Approach
Lead Identification High-throughput screeningIn silico screening and virtual library design
Lead Optimization Trial-and-error synthesisRational design based on docking and DFT researchgate.net
Mechanism of Action Indirect experimental evidenceDetailed binding mode analysis from docking

Unexplored Spectroscopic Signatures and Their Interpretations in Complex Environments

A thorough understanding of the spectroscopic properties of this compound is crucial for its characterization and for studying its behavior in complex environments. While standard spectroscopic techniques provide basic structural information, future research will likely focus on more advanced and nuanced analyses.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. ipb.ptresearchgate.netresearchgate.netdiva-portal.orgethernet.edu.et These techniques will be invaluable for the unambiguous structure elucidation of new derivatives.

In-situ Spectroscopy: Monitoring reactions in real-time using techniques like in-situ IR or NMR spectroscopy can provide valuable mechanistic insights into the synthesis and reactivity of the compound.

Theoretical Prediction of Spectra: Computational methods can be used to predict NMR chemical shifts, coupling constants, and other spectroscopic parameters. mdpi.comolemiss.edu Comparing theoretical and experimental spectra can aid in structure verification and in understanding the effects of substitution on the electronic structure.

Solid-State NMR and Crystallography: Characterizing the compound in the solid state can provide information about its crystal packing and intermolecular interactions, which can be important for its material properties.

The exploration of these advanced spectroscopic avenues will provide a more complete picture of the structure and behavior of this compound and its derivatives.

Q & A

Q. How can researchers optimize the synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol to improve yield and purity?

  • Methodological Answer : To optimize synthesis, focus on halogen-specific reactivity and solvent selection. Brominated benzodioxins often require milder conditions compared to chloro/fluoro analogs due to bromine's lower electronegativity and larger atomic radius. Use Pd-catalyzed cross-coupling reactions for regioselective bromine introduction, as demonstrated in benzodioxin derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity. Monitor intermediates using TLC and confirm final product purity (>95%) via HPLC with UV detection at 254 nm .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm the benzodioxin scaffold and bromine position. For complex splitting patterns, employ 2D NMR (HSQC, HMBC) to resolve aromatic protons and oxygenated carbons . High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (e.g., [M+H]+ at m/z 245.9712). Complement with FT-IR to identify hydroxyl (3200–3600 cm1^{-1}) and ether (1250 cm1^{-1}) functional groups. For purity, use reverse-phase HPLC (C18 column, methanol/water mobile phase) .

Q. How should researchers design experiments to evaluate the biological activity of this compound against its halogenated analogs?

  • Methodological Answer : Employ a comparative factorial design to test bromo, chloro, and iodo analogs under identical conditions. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves (1–100 µM). Normalize data to controls and apply ANOVA to identify statistically significant differences (p < 0.05). Prioritize targets where bromine’s size/electrophilicity enhances binding, such as enzymes with hydrophobic active sites .

Advanced Research Questions

Q. What theoretical frameworks are critical for guiding mechanistic studies on this compound's reactivity?

  • Methodological Answer : Ground studies in frontier molecular orbital (FMO) theory to predict electrophilic substitution sites. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model bromine’s electron-withdrawing effects on the benzodioxin ring. Pair computational results with experimental kinetics (e.g., Hammett plots) to validate substituent effects . Link findings to broader frameworks like Marcus theory for electron-transfer reactions involving brominated aromatics .

Q. How can researchers resolve contradictions in biological activity data between brominated and chlorinated benzodioxin derivatives?

  • Methodological Answer : Address discrepancies by analyzing structural-activity relationships (SAR). For example, bromine’s larger size may improve binding in sterically demanding pockets but reduce solubility. Use molecular docking (AutoDock Vina) to compare halogen interactions in protein binding sites. Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. If solubility limits activity, modify the scaffold with polar groups (e.g., methoxy) while retaining bromine .

Q. What strategies are recommended for designing multi-step synthesis pathways involving this compound as an intermediate?

  • Methodological Answer : Use orthogonal protection/deprotection strategies. For example, protect the hydroxyl group as a silyl ether (TBDMSCl) during bromination to prevent side reactions. Employ Suzuki-Miyaura coupling to introduce aryl groups at the bromine position, followed by deprotection with TBAF. Monitor reaction progress via LC-MS and optimize steps using Taguchi methods (e.g., L9 orthogonal array) to minimize side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.